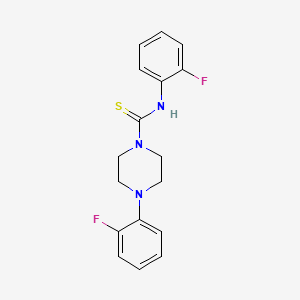

N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3S/c18-13-5-1-3-7-15(13)20-17(23)22-11-9-21(10-12-22)16-8-4-2-6-14(16)19/h1-8H,9-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGBIBCYETVYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with piperazine derivatives under specific conditions. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide (-C(S)NH₂) group undergoes selective oxidation under controlled conditions.

Key Observations

-

Sulfoxide/Sulfone Formation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioamide sulfur atom.

Mechanistic Insight

The oxidation proceeds through a nucleophilic attack on the electrophilic sulfur atom, forming intermediates stabilized by resonance within the piperazine ring. Fluorine atoms on the aromatic rings increase electron withdrawal, slightly accelerating the reaction rate compared to non-fluorinated analogs .

Reduction Reactions

The carbothioamide group is susceptible to reduction, enabling access to amine derivatives.

Experimental Data

-

Reduction to Amine :

Product Stability

The resulting amine derivatives exhibit improved water solubility but reduced thermal stability compared to the parent compound .

Substitution Reactions

The fluorophenyl groups participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

Fluorine Displacement

-

Reagents : Amines (e.g., piperazine, morpholine) in dimethylformamide (DMF) at 120°C

-

Products : Derivatives with substituted aryl groups (e.g., morpholino, piperazinyl)

-

Kinetics :

Position of F Reaction Rate (k, ×10⁻³ s⁻¹) Ortho (2-F) 1.45 ± 0.12 Para (4-F) 0.98 ± 0.09

Ortho-fluorine exhibits faster substitution due to reduced steric hindrance and enhanced leaving-group ability .

Suzuki-Miyaura Coupling

The aryl halide moiety (if present in derivatives) enables palladium-catalyzed cross-coupling:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Scope : Compatible with aryl boronic acids containing electron-donating or -withdrawing groups

Acid/Base-Mediated Rearrangements

The piperazine ring undergoes protonation-dependent conformational changes:

-

Protonation Sites : Piperazine nitrogen atoms (pKa₁ = 4.2, pKa₂ = 8.9)

-

Rearrangement Products :

Comparative Reaction Table

Mechanistic and Structural Insights

-

Role of Fluorine :

-

Piperazine Ring Dynamics :

-

Chair conformations dominate in solution, but boat forms transiently appear during acid-catalyzed reactions, facilitating nucleophilic attacks.

-

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules and functional materials. Further studies are needed to explore its catalytic applications and optimize reaction selectivity.

Scientific Research Applications

Based on the search results, here's what is known about the applications of piperazine derivatives, including those related to N-substituted piperazines and thiourea derivatives:

N-substituted Piperazine Derivatives:

- Cerebral Circulation and Neuroprotection: N-substituted piperazine derivatives may improve cerebral circulation and protect brain cells, making them potentially useful in treating cerebral infarction, cerebral atherosclerosis, head trauma, multiple sclerosis, and related mental disorders such as depression, emotional disorders, and intellectual dysfunction .

- Pharmaceutical Composition: These derivatives can be administered orally or parenterally and can be formulated into tablets, capsules, powders, granules, syrups, injections, or suppositories using conventional carriers like excipients, disintegrants, binders, lubricants, and diluents .

- Medical Effects: N-substituted piperazine derivatives are expected to be effective in preventing and treating vasospasms and necrosis of cells in the cerebral ischemic area, as well as preventing sclerosis of the cerebral artery .

Piperazine-Thiourea Derivatives:

- Antiviral Activity: Urea and thiourea derivatives of piperazine may possess antiviral activities . For example, 3-bromophenyl substituted thiourea derivatives have exhibited promising antiviral activities .

- PHGDH Inhibitors: Certain 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides have emerged as potent inhibitors of PHGDH, an enzyme involved in serine biosynthesis .

Other Piperazine Derivatives:

Mechanism of Action

The mechanism of action of N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the piperazine-1-carbothioamide scaffold but differ in substituents:

Structural and Conformational Analysis

- Piperazine Ring Conformation: X-ray crystallography of analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) confirms a chair conformation for the piperazine ring . The target compound likely adopts a similar conformation, with substituent orientation influencing dihedral angles. In 1-[bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine (), the dihedral angle between fluorophenyl groups is 69.10°, suggesting moderate steric hindrance . The bis(2-fluorophenyl) variant may exhibit closer spatial proximity of substituents.

- Electronic Effects: Fluorine atoms enhance metabolic stability and lipophilicity, as seen in prasugrel derivatives (). Thioamide vs. Carboxamide: Thioamides (C=S) exhibit weaker hydrogen bonding compared to carboxamides (C=O), impacting solubility and intermolecular interactions .

Biological Activity

N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide is a piperazine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 351.41 g/mol. The compound features a piperazine ring substituted with two fluorophenyl groups and a carbothioamide moiety, which enhances its lipophilicity and metabolic stability—key factors in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine derivatives under controlled conditions. Common methods include:

- Reagents : 2-fluoroaniline, piperazine, bases (e.g., DBU).

- Conditions : Optimized temperature and time to maximize yield; purification via recrystallization or chromatography.

- Industrial Methods : Continuous flow reactors are often employed for scalability.

This compound interacts with specific biological targets such as enzymes or receptors. The piperazine ring contributes to conformational flexibility, enhancing binding affinity, while the fluorophenyl groups improve selectivity towards molecular targets. This interaction can modulate various signaling pathways, leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : It has shown potential cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving apoptosis and DNA binding .

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although more extensive testing is required to establish its spectrum of activity .

- Neuropharmacological Effects : Piperazine derivatives are known for their influence on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 333.4 g/mol | |

| logP | 3.2 (calculated via XLogP3) | |

| Hydrogen Bond Acceptors | 4 (2 F, 1 S, 1 N) | |

| Topological Polar Surface Area (TPSA) | 45.2 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.